molecular formula C32H38NO7+ B3284931 (E,Z)-Tamoxifen N-beta-D-Glucuronide CAS No. 794450-92-3

(E,Z)-Tamoxifen N-beta-D-Glucuronide

Cat. No. B3284931
CAS RN: 794450-92-3
M. Wt: 548.6 g/mol
InChI Key: UKFQQYJAYUAYES-TUAUMCCMSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(E,Z)-Tamoxifen N-beta-D-Glucuronide is a metabolite of Tamoxifen, which is a well-known drug used for the treatment of breast cancer. Tamoxifen is a selective estrogen receptor modulator (SERM) that works by blocking the estrogen receptors in breast tissue, thereby preventing the growth and spread of breast cancer cells. (E,Z)-Tamoxifen N-beta-D-Glucuronide is formed when Tamoxifen is metabolized by the liver and conjugated with glucuronic acid. In recent years, (E,Z)-Tamoxifen N-beta-D-Glucuronide has gained attention as a potential tool for scientific research, particularly in the field of breast cancer research.

Mechanism of Action

(E,Z)-Tamoxifen N-beta-D-Glucuronide works by blocking the estrogen receptors in breast tissue, similar to Tamoxifen. It has been shown to have anti-estrogenic effects on breast cancer cells, which can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
(E,Z)-Tamoxifen N-beta-D-Glucuronide has been shown to have similar biochemical and physiological effects as Tamoxifen. It has been shown to inhibit the growth of breast cancer cells and reduce the risk of breast cancer recurrence. (E,Z)-Tamoxifen N-beta-D-Glucuronide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (E,Z)-Tamoxifen N-beta-D-Glucuronide in lab experiments is that it is a metabolite of Tamoxifen, which is a well-known drug with established anti-cancer properties. This makes it a useful tool for studying the mechanism of action of Tamoxifen and its metabolites. One limitation of using (E,Z)-Tamoxifen N-beta-D-Glucuronide in lab experiments is that it is a complex molecule that requires expertise in organic chemistry to synthesize.

Future Directions

There are several potential future directions for research on (E,Z)-Tamoxifen N-beta-D-Glucuronide. One direction is to study its effects on other types of cancer cells, such as prostate cancer or ovarian cancer. Another direction is to investigate its potential use as a therapeutic agent in diseases other than breast cancer, such as inflammatory diseases or autoimmune disorders. Finally, further research is needed to better understand the pharmacokinetics and metabolism of (E,Z)-Tamoxifen N-beta-D-Glucuronide in vivo, which could lead to the development of more effective treatments for breast cancer and other diseases.

Scientific Research Applications

(E,Z)-Tamoxifen N-beta-D-Glucuronide has been used in scientific research to study the mechanism of action of Tamoxifen and its metabolites. It has been shown to have anti-estrogenic effects on breast cancer cells, similar to Tamoxifen. (E,Z)-Tamoxifen N-beta-D-Glucuronide has also been used to study the pharmacokinetics and metabolism of Tamoxifen in vivo.

properties

IUPAC Name

[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28-,29-,30?,31+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFQQYJAYUAYES-TUAUMCCMSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38NO7+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,Z)-Tamoxifen N-beta-D-Glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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